molecular formula C14H17BN2O2 B1429379 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline CAS No. 1375108-46-5

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

Cat. No. B1429379
M. Wt: 256.11 g/mol
InChI Key: RJXJTNJULNSBLM-UHFFFAOYSA-N
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Description

“7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline” is a chemical compound with the CAS Number 1375108-46-5 . It has a molecular weight of 256.11 and its molecular formula is C14H17BN2O2 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s known that compounds with similar structures can be synthesized through borylation or coupling with aryl iodides .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-5-10-8-16-9-17-12(10)7-11/h5-9H,1-4H3 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

The compound may be involved in nucleophilic reactions due to the presence of oxygen, which has a strong electronegativity .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 256.11 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Precursor for Synthesis

  • Organic Synthesis and Characterization : A study by Liao et al. (2022) details the synthesis and characterization of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, highlighting the compound's role as a raw substitute material in organic synthesis. The structure was confirmed through various spectroscopic methods, and its molecular structure was analyzed using Density Functional Theory (DFT) (Liao, T., Liu, X., Wang, Y.-Z., & Zhou, Z., 2022).

  • Hydrolysis Studies : Son et al. (2015) investigated the hydrolysis of 8-(pinacolboranyl)quinoline, a compound related to 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline. They discovered that the expected hydrolysis product was not observed, instead yielding other compounds, demonstrating the compound's reactivity and importance in synthetic chemistry (Son, J., Tamang, S. R., Yarbrough, J. C., & Hoefelmeyer, J., 2015).

Pharmaceutical Research

  • Antitumor and Antimicrobial Activity : Kassab et al. (2016) synthesized novel 6,7-dimethoxyquinazoline derivatives and evaluated their antitumor and antimicrobial activity, indicating the potential of quinazoline derivatives in pharmaceutical research (Kassab, A. E., Gedawy, E. M., Mahmoud, Z., & Khattab, R., 2016).

  • Antimalarial Drug Lead Synthesis : Mizukawa et al. (2021) explored the synthesis and evaluation of 6,7-dimethoxyquinazoline-2,4-diamines, with a focus on their antimalarial activity. This study underscores the significance of quinazoline derivatives in developing antimalarial drugs (Mizukawa, Y., Ikegami-Kawai, M., Horiuchi, M., et al., 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound could involve further exploration of its reactivity, particularly in the context of nucleophilic reactions . Additionally, its potential applications in the synthesis of other compounds could be explored .

properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-5-10-8-16-9-17-12(10)7-11/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXJTNJULNSBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=NC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739783
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

CAS RN

1375108-46-5
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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